2-(Benzyloxy)-5-nitrobenzoic acid
Overview
Description
2-(Benzyloxy)-5-nitrobenzoic acid is an organic compound with the molecular formula C14H11NO5 It is characterized by a benzyloxy group attached to the second position and a nitro group attached to the fifth position of a benzoic acid core
Mechanism of Action
Target of Action
Benzylic compounds are known to undergo reactions at the benzylic position . The benzylic hydrogens are activated towards free radical attack .
Mode of Action
For instance, benzylic compounds can undergo oxidation, free radical bromination, and nucleophilic substitution at the benzylic position .
Biochemical Pathways
For instance, they can undergo oxidation and reduction reactions .
Result of Action
It can be inferred that the compound’s reactions at the benzylic position could result in various molecular transformations .
Action Environment
It is known that the reactivity of benzylic compounds can be influenced by factors such as temperature, ph, and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-nitrobenzoic acid typically involves the nitration of 2-(Benzyloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzyloxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
Reduction: 2-(Benzyloxy)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 2-(Carboxy)-5-nitrobenzoic acid.
Scientific Research Applications
2-(Benzyloxy)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitrosalicylic acid: Contains a hydroxyl group instead of a benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-4-nitrobenzoic acid: The position of the nitro group is different, leading to variations in chemical behavior and biological activity.
Uniqueness
2-(Benzyloxy)-5-nitrobenzoic acid is unique due to the specific positioning of the benzyloxy and nitro groups, which confer distinct chemical and biological properties. This unique structure allows for targeted applications in synthesis and research, distinguishing it from other similar compounds.
Biological Activity
2-(Benzyloxy)-5-nitrobenzoic acid (CAS No. 874523-84-9) is an organic compound notable for its unique structural features, including a benzyloxy group at the second position and a nitro group at the fifth position of the benzoic acid core. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparisons with similar compounds.
- Molecular Formula : C14H11NO5
- Molecular Weight : 273.25 g/mol
- Structure : The compound features a benzyloxy group and a nitro group, which influence its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. It may interact with specific molecular targets, leading to the inhibition of their activity, which can result in antimicrobial or anticancer effects.
- Oxidation and Reduction Reactions : The nitro group can undergo reduction to form an amino group, which may enhance the compound's biological activity by altering its interaction with biological targets.
- Nucleophilic Substitution : The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, potentially modifying the compound's biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar nitro groups often show enhanced antibacterial effects due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This is particularly relevant in the context of drug-resistant cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various nitrobenzoic acids found that this compound demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of other tested compounds .
- Anticancer Mechanisms : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting apoptosis. The activation of caspase pathways was noted as a critical mechanism underlying its anticancer effects .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-(Benzyloxy)benzoic acid | C13H12O3 | Lacks nitro group; less reactive in redox reactions |
5-Nitrosalicylic acid | C7H5N3O4 | Contains hydroxyl instead of benzyloxy; different solubility |
2-(Benzyloxy)-4-nitrobenzoic acid | C14H11NO4 | Nitro group in a different position affecting reactivity |
Properties
IUPAC Name |
5-nitro-2-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)12-8-11(15(18)19)6-7-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTZZVAECIFSEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356226 | |
Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874523-84-9 | |
Record name | 2-(Benzyloxy)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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